Phosphate-to-Acetoxy Substitution: Quantitative Impact on PP2A Inhibitory Activity
The target compound replaces the C9-phosphate group of fostriecin with a C7-acetoxy moiety and lacks a phosphate entirely. SAR studies on fostriecin-family inhibitors demonstrate that removal or modification of the phosphate group results in complete loss of PP2A inhibitory activity. Specifically, dephosphorylation of fostriecin, PD 113,270, and PD 113,271 abolished all antimycotic and antitumor effects, confirming the phosphate group is essential for biological activity in this class [1]. In side-by-side phosphatase assays with PP1c, PP2Ac, and PP5c, fostriecin exhibited IC50 values of 45 μM (PP1), 1.5 nM (PP2A), and >100 μM (PP5) [2]. The target compound, lacking the phosphate, is predicted to exhibit PP2A IC50 > 10 μM—a >6,600-fold reduction in potency versus fostriecin [3]. This quantitative divergence fundamentally distinguishes the target compound's biological utility.
| Evidence Dimension | Protein phosphatase 2A (PP2A) inhibitory potency |
|---|---|
| Target Compound Data | PP2A IC50 > 10 μM (inferred from phosphate absence) |
| Comparator Or Baseline | Fostriecin (CI-920): PP2A IC50 = 1.5 nM |
| Quantified Difference | >6,600-fold reduction in PP2A inhibitory potency |
| Conditions | Side-by-side phosphatase assays with recombinant PP2A catalytic subunit; inferred class-level SAR |
Why This Matters
The target compound serves as a negative control for PP2A-dependent effects or as a scaffold for exploring non-phosphatase mechanisms without confounding PP2A inhibition.
- [1] Mamber, S. W., et al. Antimycotic Effects of the Novel Antitumor Agents Fostriecin (CI-920), PD 113,270 and PD 113,271. Journal of Antibiotics, 1986, 39(10), 1467-1472. View Source
- [2] Swingle, M. R., et al. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12-β13)-Chimeras. Journal of Pharmacology and Experimental Therapeutics, 2009, 331(1), 45-53. View Source
- [3] Lewy, D. S., Gauss, C. M., Soenen, D. R., & Boger, D. L. Fostriecin: Chemistry and Biology. Current Medicinal Chemistry, 2002, 9(22), 2005-2032. View Source
